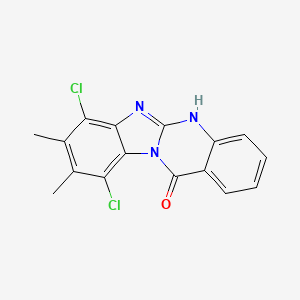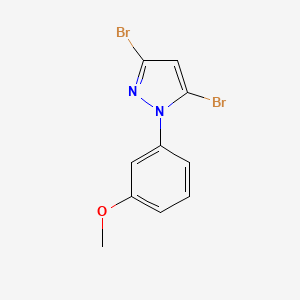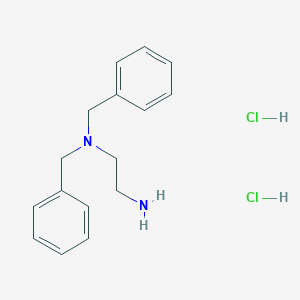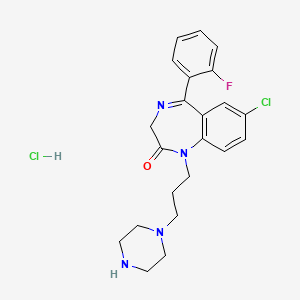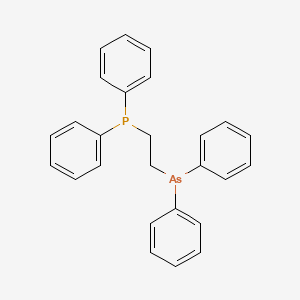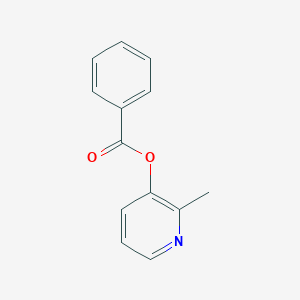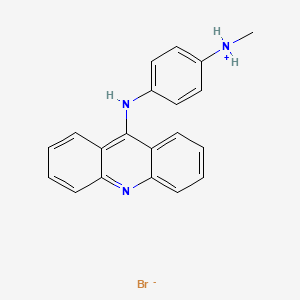
9-(p-(Methylamino)anilino)acridine hydrobromide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
9-(p-(Methylamino)anilino)acridine hydrobromide is a chemical compound known for its diverse applications in scientific research, particularly in the fields of chemistry, biology, and medicine. This compound is a derivative of acridine, a class of compounds known for their fluorescent properties and biological activity.
Méthodes De Préparation
The synthesis of 9-(p-(Methylamino)anilino)acridine hydrobromide typically involves the reaction of acridine derivatives with p-(Methylamino)aniline in the presence of hydrobromic acid. The reaction conditions often include heating and the use of solvents such as ethanol or methanol to facilitate the reaction. Industrial production methods may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity.
Analyse Des Réactions Chimiques
9-(p-(Methylamino)anilino)acridine hydrobromide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo substitution reactions where the methylamino group can be replaced with other functional groups using appropriate reagents and conditions.
Common reagents used in these reactions include acids, bases, and organic solvents. The major products formed depend on the specific reaction conditions and reagents used.
Applications De Recherche Scientifique
9-(p-(Methylamino)anilino)acridine hydrobromide has several scientific research applications:
Chemistry: It is used as a fluorescent dye in various analytical techniques, including fluorescence microscopy and spectroscopy.
Biology: The compound is employed in studying cellular processes due to its ability to intercalate with DNA and RNA, making it useful in genetic and molecular biology research.
Industry: The compound is used in the development of new materials and as a component in certain industrial processes.
Mécanisme D'action
The mechanism of action of 9-(p-(Methylamino)anilino)acridine hydrobromide involves its interaction with DNA and RNA. The compound intercalates between the base pairs of nucleic acids, disrupting their structure and function. This intercalation inhibits the activity of enzymes such as topoisomerase II, leading to the accumulation of DNA breaks and ultimately cell death. This mechanism is particularly relevant in its application as an anti-cancer agent .
Comparaison Avec Des Composés Similaires
9-(p-(Methylamino)anilino)acridine hydrobromide can be compared with other acridine derivatives, such as:
9-Aminoacridine: Known for its use as a fluorescent dye and antiseptic.
Quinacrine: Used as an anti-malarial drug and in cancer research.
Acriflavine: Employed as an antiseptic and in cancer research.
The uniqueness of this compound lies in its specific structure, which allows for targeted interactions with nucleic acids and enzymes, making it a valuable tool in scientific research and potential therapeutic applications .
Propriétés
Numéro CAS |
37045-40-2 |
|---|---|
Formule moléculaire |
C20H18BrN3 |
Poids moléculaire |
380.3 g/mol |
Nom IUPAC |
[4-(acridin-9-ylamino)phenyl]-methylazanium;bromide |
InChI |
InChI=1S/C20H17N3.BrH/c1-21-14-10-12-15(13-11-14)22-20-16-6-2-4-8-18(16)23-19-9-5-3-7-17(19)20;/h2-13,21H,1H3,(H,22,23);1H |
Clé InChI |
LSZIPJNVCUHDOE-UHFFFAOYSA-N |
SMILES canonique |
C[NH2+]C1=CC=C(C=C1)NC2=C3C=CC=CC3=NC4=CC=CC=C42.[Br-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![7-phenyl-7H-benzo[c]fluorene](/img/structure/B13746462.png)
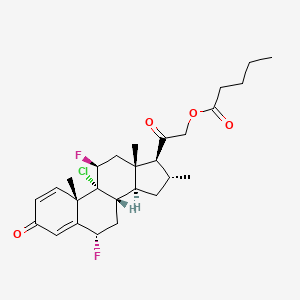

![Acetic acid, [3-(5-chloro-2-methoxyphenyl)-1-methyl-2-triazenyl]-, sodium salt](/img/structure/B13746476.png)

